5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamide
CAS No.: 2034379-29-6
Cat. No.: VC6594413
Molecular Formula: C17H13BrN2O2
Molecular Weight: 357.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034379-29-6 |
|---|---|
| Molecular Formula | C17H13BrN2O2 |
| Molecular Weight | 357.207 |
| IUPAC Name | 5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H13BrN2O2/c18-16-7-15(9-19-10-16)17(21)20-8-12-1-3-13(4-2-12)14-5-6-22-11-14/h1-7,9-11H,8H2,(H,20,21) |
| Standard InChI Key | QGCFNXXBBGRRHG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)Br)C3=COC=C3 |
Introduction
Chemical Structure and Nomenclature
5-Bromo-N-(4-(furan-3-yl)benzyl)nicotinamide (IUPAC name: 5-bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyridine-3-carboxamide) consists of three primary structural domains:
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A nicotinamide core (pyridine-3-carboxamide) substituted with a bromine atom at the 5-position.
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A benzyl linker attached to the carboxamide nitrogen.
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A furan-3-yl group para-substituted on the benzyl ring.
The bromine atom introduces steric and electronic effects that influence reactivity and intermolecular interactions, while the furan moiety contributes aromaticity and potential hydrogen-bonding capabilities . The benzyl group enhances lipophilicity, a critical factor in membrane permeability for bioactive molecules.
Synthetic Pathways and Characterization
Synthesis
While no explicit protocol for this compound exists in the provided sources, its synthesis can be inferred from analogous amidation reactions in antimycobacterial agent research . A plausible route involves:
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Nicotinoyl chloride formation: 5-Bromonicotinic acid reacts with thionyl chloride to generate 5-bromonicotinoyl chloride.
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Benzylamine preparation: 4-(Furan-3-yl)benzylamine is synthesized via reductive amination of 4-(furan-3-yl)benzaldehyde.
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Amide coupling: The acyl chloride reacts with the benzylamine in anhydrous dichloromethane under basic conditions (e.g., triethylamine).
This method mirrors the synthesis of compounds like 6b24 (6-chloro-N-((1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)nicotinamide) , where carboxamide bonds are formed via acyl chlorides.
Spectroscopic Characterization
Key characterization data for related compounds provide benchmarks for predicting this compound’s spectral features:
Table 1: Predicted NMR Chemical Shifts for 5-Bromo-N-(4-(furan-3-yl)benzyl)nicotinamide
The bromine atom induces deshielding of adjacent protons, as seen in 6b25 (6-bromo-N-((1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)nicotinamide), where H-6 appears at δ 8.9 . The furan ring’s protons typically resonate between δ 7.2–7.4, consistent with compound 6b29 .
Physicochemical Properties
Predicted properties derived from structural analogs include:
Table 2: Estimated Physicochemical Properties
| Property | Value | Basis |
|---|---|---|
| Molecular weight | 401.22 g/mol | Calculated |
| LogP (lipophilicity) | 2.8–3.2 | Similar to 6d9 , 6b33 |
| Solubility in DMSO | >10 mg/mL | Analogous to 6b28 |
| Melting point | 180–185°C | Based on 6b31 |
The bromine and furan groups enhance hydrophobicity, reducing aqueous solubility but improving cell membrane penetration—a trait critical for central nervous system drugs or antimicrobial agents .
Biological Activity and Applications
While direct bioactivity data for this compound is unavailable, structurally related nicotinamides exhibit antimycobacterial, anticancer, and anti-inflammatory properties. For example:
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6b31 (5-bromo-N-((1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)furan-2-carboxamide) shows moderate activity against Mycobacterium tuberculosis (MIC = 4 µg/mL) .
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9a1 (N-((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide) inhibits kinase pathways implicated in cancer .
The furan ring may engage in π-π stacking with aromatic residues in enzyme active sites, while the bromine atom could act as a hydrogen-bond acceptor.
Future Research Directions
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Synthetic optimization: Explore microwave-assisted amidation to improve yield.
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Crystallography: Single-crystal X-ray diffraction to confirm stereoelectronic effects.
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Biological screening: Evaluate activity against Gram-positive bacteria and M. tuberculosis.
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QSAR studies: Corrogate substituent effects with bioactivity using models trained on analogs .
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